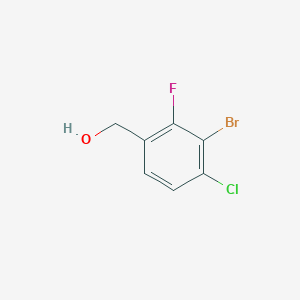
Alcohol bencílico 3-bromo-4-cloro-2-fluoro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-2-fluorobenzyl Alcohol is an organic compound with the molecular formula C7H5BrClFO It is a benzyl alcohol derivative that contains bromine, chlorine, and fluorine substituents on the benzene ring
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-2-fluorobenzyl Alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with benzylic positions in biochemical reactions . The benzylic position is a site on an organic molecule where a benzene ring is substituted with a CH2 group . This site is often the target of various chemical reactions due to its unique reactivity .
Mode of Action
The mode of action of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol is likely to involve interactions at the benzylic position . Reactions at this position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound may react via an SN1 pathway, which involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight (23947 g/mol) and its structural features suggest that it may have certain pharmacokinetic properties common to small organic molecules .
Result of Action
Given its potential reactivity at the benzylic position, it may induce changes in molecular structures or biochemical pathways .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical entities in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 4-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-2-fluorobenzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The halogen substituents can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Bromo-4-chloro-2-fluorobenzaldehyde or 3-Bromo-4-chloro-2-fluorobenzoic acid.
Reduction: 3-Chloro-2-fluorobenzyl alcohol or 4-Chloro-2-fluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-3-chloro-2-fluorobenzyl alcohol
- 3-Chloro-2-fluorobenzyl bromide
Uniqueness
3-Bromo-4-chloro-2-fluorobenzyl Alcohol is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other similar compounds.
Propiedades
IUPAC Name |
(3-bromo-4-chloro-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRDPYMNGHIYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
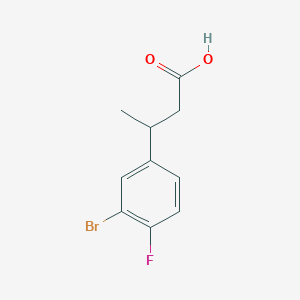
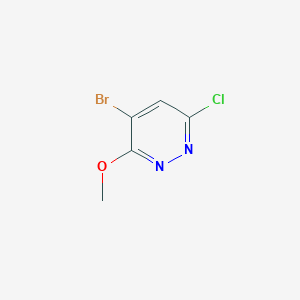



![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
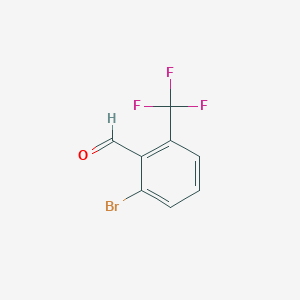

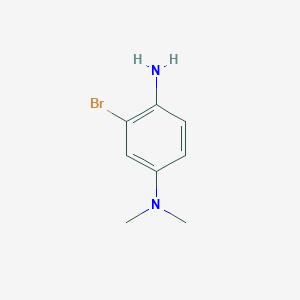
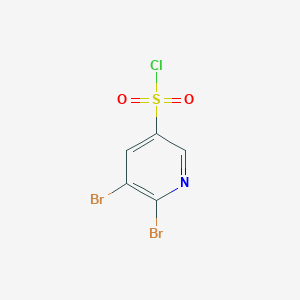
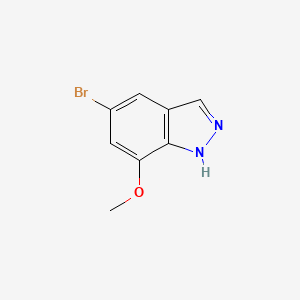
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
